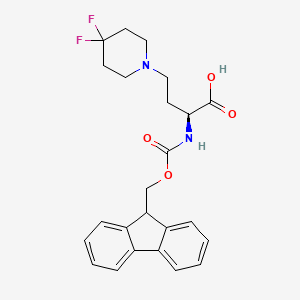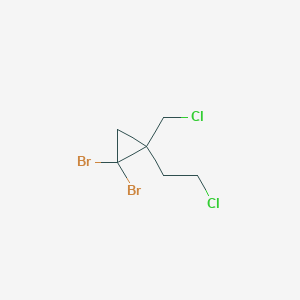
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is an organohalogen compound characterized by the presence of bromine and chlorine atoms attached to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane typically involves the halogenation of cyclopropane derivatives. A common method might include the reaction of cyclopropane with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation reactions using specialized equipment to handle the reactive and potentially hazardous halogen gases. The process may include steps for purification and isolation of the desired product to ensure it meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms are replaced by other functional groups.
Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.
Oxidation Reactions: Where the compound is oxidized to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield compounds with different halogen atoms, while reduction reactions could produce less halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, potentially as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism by which 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence its reactivity and interaction with enzymes, receptors, or other biomolecules. The pathways involved may include halogen bonding, covalent modification, or disruption of normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dibromo-2-(2-chloroethyl)cyclopropane
- 1,1-Dibromo-2-(chloromethyl)cyclopropane
- 1,1-Dichloro-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane
Uniqueness
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is unique due to the specific arrangement of bromine and chlorine atoms on the cyclopropane ring. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C6H8Br2Cl2 |
|---|---|
Poids moléculaire |
310.84 g/mol |
Nom IUPAC |
1,1-dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C6H8Br2Cl2/c7-6(8)3-5(6,4-10)1-2-9/h1-4H2 |
Clé InChI |
IXJXEVWZJBEOGU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Br)Br)(CCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
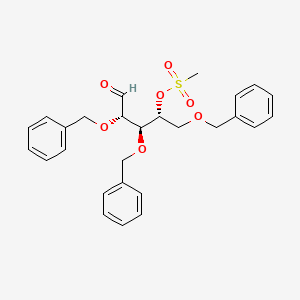


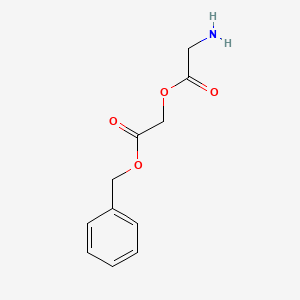
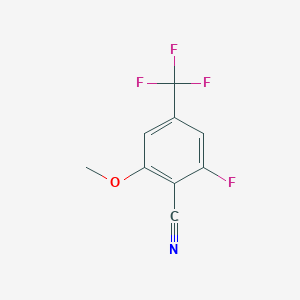
![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
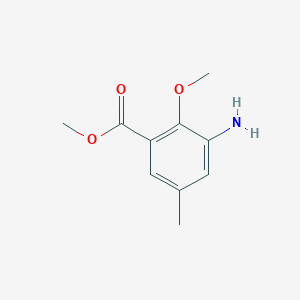
![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

